molecular formula C14H12N2 B11892698 1-benzyl-1H-pyrrolo[2,3-c]pyridine

1-benzyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11892698
M. Wt: 208.26 g/mol
InChI Key: AOQSUUHHVCRJQF-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Academic Inquiry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecules are of immense interest in both academic and industrial research, primarily due to their ubiquitous presence in natural products and their wide range of pharmacological activities. Their structural diversity and ability to participate in various chemical interactions make them privileged scaffolds in drug discovery.

The Pyrrolo[2,3-c]pyridine (6-Azaindole) System: A Foundational Overview for Synthetic and Medicinal Chemistry Studies

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole (B1212597), system is a bicyclic heterocycle composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.gov This scaffold is of significant interest in medicinal chemistry as it is considered a bioisostere of indole (B1671886), a common motif in biologically active compounds. The presence of the additional nitrogen atom in the pyridine ring of 6-azaindole can influence its physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can affect its biological activity and pharmacokinetic profile. researchgate.net The 6-azaindole core is found in a number of compounds investigated for various therapeutic applications, including as kinase inhibitors for the treatment of cancer. researchgate.netnih.gov

The synthesis of the pyrrolo[2,3-c]pyridine scaffold can be achieved through various synthetic routes, often involving the construction of the pyrrole ring onto a pre-existing pyridine or the formation of the pyridine ring onto a pyrrole precursor. researchgate.netchemrxiv.org One common method involves the reaction of 3-amino-4-methylpyridines with electrophilic reagents. chemrxiv.org

Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-c]pyridine

PropertyValueReference
Molecular FormulaC₇H₆N₂ acs.org
Molecular Weight118.14 g/mol acs.org
CAS Number271-29-4 acs.org
AppearanceSolid acs.org
InChI KeyXLKDJOPOOHHZAN-UHFFFAOYSA-N acs.org

Rationale for Investigating N-Benzyl Substituted Pyrrolo[2,3-c]pyridine Derivatives

The introduction of a benzyl (B1604629) group at the N-1 position of the pyrrolo[2,3-c]pyridine scaffold can significantly impact its biological activity. The benzyl group can provide additional steric bulk and hydrophobic interactions, which can influence the binding of the molecule to its biological target. nih.gov Furthermore, the aromatic ring of the benzyl group can be substituted with various functional groups to fine-tune the electronic and steric properties of the molecule, allowing for the exploration of structure-activity relationships.

Research into N-benzyl substituted indole derivatives, a structurally related class of compounds, has demonstrated that this substitution can lead to potent antiplatelet aggregation agents. nih.gov This suggests that the N-benzyl moiety can serve as a key pharmacophore. In the context of pyrrolopyridines, N-benzyl substitution has been explored in the development of inhibitors for various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. nih.govsci-hub.box The investigation of 1-benzyl-1H-pyrrolo[2,3-c]pyridine and its derivatives is therefore a rational approach to discovering new and potent bioactive molecules.

Table 2: Examples of Biologically Active N-Substituted Pyrrolopyridine Derivatives

CompoundBiological Activity/TargetReference
1-Aryl-4-aminopyrrolo[3,2-c]pyridine derivativesFMS kinase inhibitors nih.gov
N-benzyl and N-benzoyl-3-heterocyclic indole derivativesAntimicrobial and anticancer activities nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesEGFR and VEGFR kinase inhibitors rjeid.com
1H-pyrrolo[2,3-b]pyridine derivativesTNIK inhibitors nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-benzylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H12N2/c1-2-4-12(5-3-1)11-16-9-7-13-6-8-15-10-14(13)16/h1-10H,11H2

InChI Key

AOQSUUHHVCRJQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=NC=C3

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 Benzyl 1h Pyrrolo 2,3 C Pyridine and Its Structural Analogs

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The formation of the pyrrolo[2,3-c]pyridine core, also known as the 6-azaindole (B1212597) nucleus, is a key step that has been approached through various classical and modern synthetic reactions.

Cyclization Reactions (e.g., Bartoli reaction, Fischer cyclization)

Classical indole (B1671886) synthesis reactions have been adapted for the preparation of azaindoles, providing reliable routes to the pyrrolo[2,3-c]pyridine system.

The Bartoli indole synthesis offers a direct method for constructing the 6-azaindole skeleton from ortho-substituted nitropyridines and vinyl Grignard reagents. researchgate.netwikipedia.org This reaction is particularly effective for the synthesis of 7-substituted indoles and their aza-analogs. wikipedia.org The mechanism involves the addition of the Grignard reagent to the nitro group, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization. The presence of a substituent ortho to the nitro group on the pyridine (B92270) ring is often crucial for the success of the reaction. wikipedia.org

The Fischer indole synthesis is another cornerstone method for indole and azaindole synthesis. wikipedia.orgtugraz.at This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and an aldehyde or ketone. wikipedia.org While traditionally considered challenging for electron-deficient pyridine rings, recent studies have shown that the Fischer cyclization can be efficiently applied to the synthesis of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group. tugraz.at The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by elimination of ammonia (B1221849) to yield the aromatic pyrrolopyridine core. wikipedia.org

Annulation and Ring-Forming Approaches

Annulation strategies involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine scaffold. These methods offer versatility in introducing substituents on the newly formed pyrrole ring. One common approach involves the reaction of a suitably substituted aminopyridine with a molecule containing a two-carbon unit that can undergo cyclization. Palladium-catalyzed annulation reactions have emerged as powerful tools for this transformation, allowing for the formation of the pyrrole ring under relatively mild conditions with high efficiency.

Modern Advancements in Core Synthesis

Contemporary synthetic chemistry has introduced a variety of advanced methods for the construction of the pyrrolo[2,3-c]pyridine core. Palladium-catalyzed cross-coupling reactions, for instance, have enabled the development of novel and efficient synthetic routes. These methods often involve the sequential formation of C-C and C-N bonds in a one-pot fashion, leading to the rapid assembly of the bicyclic system. For example, a palladium-catalyzed cascade reaction can be employed to synthesize pyrrolo[1,2-a]pyrazines from N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids, showcasing the power of this approach in constructing fused heterocyclic systems. researchgate.net

Regioselective N-Benzylation and Related Alkylation Strategies

Once the 1H-pyrrolo[2,3-c]pyridine core is synthesized, the introduction of a benzyl (B1604629) group at the N-1 position is a critical step to obtain the target compound. The regioselectivity of this alkylation is a key consideration.

Direct N-Alkylation Approaches

Direct N-alkylation of the 1H-pyrrolo[2,3-c]pyridine core with a benzyl halide, such as benzyl bromide, is a common and straightforward method for introducing the benzyl group. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent can significantly influence the regioselectivity of the alkylation, particularly in cases where the pyridine nitrogen can also be alkylated. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to ensure deprotonation of the less basic pyrrole nitrogen. beilstein-journals.orgd-nb.info The steric and electronic properties of substituents on the pyrrolopyridine ring can also direct the alkylation to the desired nitrogen atom. beilstein-journals.orgd-nb.info

Multicomponent Reaction Sequences Incorporating Benzyl Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. beilstein-journals.orgscielo.org.mxresearchgate.net In the context of 1-benzyl-1H-pyrrolo[2,3-c]pyridine synthesis, an MCR could potentially construct the core and introduce the benzyl group in a single operation. For instance, a three-component reaction involving an isocyanide, such as benzyl isocyanide, along with other suitable building blocks, can lead to the formation of complex heterocyclic systems containing a benzyl group attached to a nitrogen atom. beilstein-journals.org While a direct three-component synthesis of this compound may not be widely reported, the principles of MCRs suggest the feasibility of designing such a convergent and efficient synthetic route.

Protecting Group Strategies for N-Benzylation and Subsequent Transformations

The synthesis of functionalized this compound derivatives often necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. The benzyl group itself can act as a protecting group for the pyrrole nitrogen, which can be later removed under specific conditions. However, subsequent transformations on the pyridine or pyrrole ring may require additional protecting groups.

One common strategy involves the use of the trimethylsilylethoxymethyl (SEM) group to protect the pyrrole nitrogen of the azaindole core. This allows for selective functionalization at other positions. However, the final deprotection of the SEM group can be challenging. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the release of formaldehyde (B43269) during SEM deprotection led to the formation of various side products, including a tricyclic eight-membered 7-azaindole. nih.gov This highlights the critical need for careful selection of protecting groups and deprotection conditions.

Synthesis of Octahydro-1H-pyrrolo[2,3-c]pyridine Derivatives with Benzyl Substituents

The synthesis of saturated analogs, such as octahydro-1H-pyrrolo[2,3-c]pyridine derivatives, provides access to three-dimensional chemical space, which is highly valuable in drug discovery. The benzyl group is often incorporated in these scaffolds, either as a final substituent or as a protecting group that can be removed at a later stage.

A notable method for the preparation of octahydro-1H-pyrrolo[2,3-c]pyridine derivatives involves starting from N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester or N-benzyl-4-oxopiperidine-3-carboxylic acid ethyl ester. google.com These starting materials are readily available and allow for the scalable synthesis of the desired octahydro derivatives. google.com The resulting compounds can possess additional functionality, making them versatile intermediates for further chemical exploration. google.com

Another approach described in the patent literature involves the use of an N-Boc protected 2,3-dihydropyrrolo[3,2-c]pyridine as a starting material. This is reacted with benzyl bromide to form a quaternary amine intermediate, which is subsequently reduced using sodium borohydride (B1222165) and then subjected to hydrogenolysis with a palladium catalyst to yield the N-Boc protected octahydro-1H-pyrrolo[3,2-c]pyridine. google.com Furthermore, a patent for the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a related diazabicyclononane, utilizes a benzyl group as a protecting group for one of the nitrogen atoms during the synthetic sequence. google.com

Starting MaterialKey ReagentsProductReference
N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl esterNot specifiedOctahydro-1H-pyrrolo[2,3-c]pyridine derivative google.com
N-Boc-2,3-dihydropyrrolo[3,2-c]pyridineBenzyl bromide, NaBH4, Pd(OH)2/CN-Boc-octahydro-1H-pyrrolo[3,2-c]pyridine google.com
Pyridine-2,3-dicarboxylic acid anhydrideBenzylamine6-Benzyloctahydropyrrolo[3,4-b]pyridine google.com

Exploration of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, methodologies developed for related N-heterocycles can provide valuable insights and a foundation for future research.

For the synthesis of indole compounds, a related heterocyclic system, a green method has been developed using a bissulfonic acid type acidic ionic liquid as a catalyst in an aqueous solvent. google.com This method offers mild reaction conditions, simple product separation, and the potential for catalyst recycling, making it an environmentally friendly alternative to traditional methods. google.com Such ionic liquid-based systems could potentially be adapted for the N-benzylation of 1H-pyrrolo[2,3-c]pyridine.

Furthermore, the use of microwave irradiation has been reported as a green approach for the synthesis of substituted isoindolo[1,2-a]quinazolines, another class of N-heterocycles. mdpi.com This technique often leads to shorter reaction times and improved yields. The development of metal-catalyzed reactions using earth-abundant metals and sustainable reagents also represents a significant step towards greener synthetic routes for N-heterocyclic structures. mdpi.com The application of these green chemistry principles to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes for this important class of compounds.

Green Chemistry ApproachApplication to Related HeterocyclesPotential for this compound SynthesisReference
Acidic Ionic Liquid CatalysisSynthesis of indole compounds in waterN-benzylation of 1H-pyrrolo[2,3-c]pyridine google.com
Microwave IrradiationSynthesis of substituted isoindolo[1,2-a]quinazolinesAccelerated N-benzylation and other functionalization reactions mdpi.com
Earth-Abundant Metal CatalysisGeneral synthesis of N-heterocyclesCross-coupling and other transformations on the pyrrolopyridine core mdpi.com

Iii. Chemical Transformations and Strategic Derivatization of 1 Benzyl 1h Pyrrolo 2,3 C Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyridine Core

The reactivity of the 1-benzyl-1H-pyrrolo[2,3-c]pyridine core towards electrophilic and nucleophilic substitution is dictated by the electronic nature of the fused pyrrole (B145914) and pyridine (B92270) rings. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) and requires more forceful reaction conditions. quimicaorganica.org Conversely, the pyrrole ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack.

Electrophilic Substitution:

Electrophilic substitution on the pyrrolopyridine system is a key method for introducing a variety of functional groups. The position of substitution is influenced by the stability of the resulting intermediates.

On the Pyridine Ring: Electrophilic attack on the pyridine ring of the pyrrolopyridine system is generally disfavored due to the deactivating effect of the nitrogen atom. gcwgandhinagar.com When it does occur, substitution is directed to the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgyoutube.com Reactions such as nitration and sulfonation typically require harsh conditions. quimicaorganica.org Friedel-Crafts alkylations and acylations are often not feasible as the Lewis acid catalysts can coordinate to the nitrogen atom, further deactivating the ring. quimicaorganica.org

On the Pyrrole Ring: The pyrrole moiety is significantly more reactive towards electrophiles than the pyridine ring. pearson.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density and making it more nucleophilic. pearson.com Substitution preferentially occurs at the 2-position (adjacent to the nitrogen) as the intermediate carbocation is better stabilized by resonance involving the nitrogen atom. pearson.com

Nucleophilic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, a reaction that is difficult for electron-rich rings like benzene. gcwgandhinagar.com This reactivity can be exploited to introduce nucleophiles onto the pyridine portion of the pyrrolopyridine core, particularly at positions activated by electron-withdrawing groups or in the form of pyridinium (B92312) salts.

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group attached at the N1-position of the pyrrolo[2,3-c]pyridine core offers another site for chemical modification. The benzylic protons are susceptible to deprotonation, creating a nucleophilic center that can react with various electrophiles. Furthermore, the phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the electronic and steric properties of the entire molecule.

A notable transformation is debenzylation, which can sometimes be accompanied by unexpected rearrangements. For instance, studies on related spiro-piperidine systems have shown that debenzylation of a 1'-benzyl-substituted compound can lead to acetyl migration. researchgate.net While not directly on the parent compound, this highlights a potential reaction pathway to consider during the functionalization of the benzyl group.

Diversification through Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, and the this compound scaffold is amenable to these powerful transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a valuable method for introducing alkynyl groups. nih.gov For instance, a halo-substituted this compound could be coupled with various alkynes to generate a library of alkynylated derivatives. metu.edu.tr

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. nih.gov It is widely used to form biaryl structures and can be applied to a halogenated this compound to introduce a range of aryl and heteroaryl substituents. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized for efficient coupling. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. researchgate.net This provides a direct route to amino-substituted this compound derivatives, which can serve as building blocks for further functionalization.

The following table summarizes the application of these cross-coupling reactions in the derivatization of related heterocyclic systems.

Cross-Coupling ReactionReactantsCatalyst/Ligand SystemProduct Type
Sonogashira Halo-pyrrolopyridine, Terminal AlkynePd catalyst, often with a copper co-catalystAlkynyl-pyrrolopyridine
Suzuki-Miyaura Halo-pyrrolopyridine, Boronic Acid/EsterPd catalyst with a phosphine (B1218219) ligandAryl/Heteroaryl-pyrrolopyridine
Buchwald-Hartwig Halo-pyrrolopyridine, AminePd catalyst with a specialized phosphine ligandAmino-pyrrolopyridine

This table provides a generalized overview of the reactants and products for each cross-coupling reaction as they would apply to a halo-substituted this compound.

Investigation of Rearrangement Reactions and Isomeric Transformations within the Pyrrolopyridine System

The pyrrolopyridine scaffold can undergo various rearrangement and isomeric transformations, leading to the formation of structurally diverse products. These reactions can be triggered by thermal conditions, acidic or basic media, or photochemical stimulation. For example, the rearrangement of certain 4-chloromethyl-1,4-dihydropyridine derivatives into pyrrolo[1,2-c]pyrimidines has been observed when refluxed with urea (B33335) in ethanol. researchgate.net While this specific example does not involve this compound directly, it illustrates the potential for skeletal rearrangements within related nitrogen-containing heterocyclic systems.

Exploiting Chirality in Derivatization for Stereochemical Studies

The introduction of chiral centers or the presence of axial chirality in derivatives of this compound opens up avenues for stereochemical studies. While the parent compound itself is achiral, derivatization can introduce stereogenic centers. For instance, the rotation of the benzyl group around the C-N bond could be restricted by bulky substituents, potentially leading to atropisomerism. researchgate.net The synthesis and separation of enantiomers or diastereomers would allow for the investigation of their distinct biological activities and interactions with chiral targets.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 1 Benzyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H-NMR spectrum of a typical 1-benzyl-1H-pyrrolo[2,3-c]pyridine derivative, distinct signals are expected for the protons of the benzyl (B1604629) group and the pyrrolopyridine core. The benzylic methylene (B1212753) protons (CH₂) typically appear as a singlet, while the aromatic protons of the phenyl ring show complex multiplets. The protons on the pyrrole (B145914) and pyridine (B92270) rings exhibit characteristic chemical shifts and coupling patterns that are invaluable for confirming the substitution pattern.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing a signal for each unique carbon atom. The chemical shifts in the ¹³C-NMR spectrum indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its electronic environment. For instance, the carbon atoms of the benzyl group are readily distinguishable from those of the heterocyclic framework. While specific experimental data for this compound is not widely published, data from closely related structures, such as other substituted 1H-pyrrolo[3,2-c]pyridines, allows for the prediction of chemical shifts. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for a Substituted 1H-pyrrolo[3,2-c]pyridine Derivative nih.gov

Assignment ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Pyrrole & Pyridine Protons6.69 - 9.08102.32 - 157.84
Phenyl Protons7.24 - 7.43125.80 - 135.91
Methylene Protons (CH₂)Not ApplicableNot Applicable
Methyl Protons (CH₃)2.4020.49
Methoxy Protons (OCH₃)3.89 - 3.9156.38 - 61.02

Note: This data is for 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and serves as an illustrative example of the chemical shifts expected for this class of compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, which allows for the determination of the elemental composition.

For a derivative like 1-benzyl-6H-pyrrolo[2,3-c]pyridin-7-one, the predicted monoisotopic mass is 224.09496 Da. uni.lu Mass spectrometry experiments would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, as well as other adducts such as [M+Na]⁺ or [M+K]⁺. uni.lu The fragmentation pattern observed in the mass spectrum can reveal the presence of the benzyl group (a common fragment at m/z 91) and the pyrrolopyridine core, further confirming the structure.

Table 2: Predicted Mass Spectrometry Data for 1-benzyl-6H-pyrrolo[2,3-c]pyridin-7-one uni.lu

Adduct m/z (mass-to-charge ratio)
[M+H]⁺225.10224
[M+Na]⁺247.08418
[M-H]⁻223.08768
[M]⁺224.09441

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the benzylic methylene group, as well as C=C and C=N stretching vibrations within the heterocyclic system. The spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, shows characteristic bands that can be used as a reference for the pyrrolopyridine core. nist.gov

Table 3: Typical Infrared Absorption Frequencies for a Pyrrolopyridine Structure

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (if present)3100 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C and C=N Stretch1400 - 1600
C-N Stretch1250 - 1350

Note: These are general ranges and the exact positions of the peaks can vary depending on the specific substitution pattern and physical state of the sample.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation (if applicable to derivatives)

Chromatographic Methods for Purity and Isomer Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are vital for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used in the analysis of this compound and its derivatives. bldpharm.com These methods can separate the target compound from starting materials, byproducts, and any isomeric impurities. The retention time in HPLC or UPLC is a characteristic property of a compound under a specific set of conditions (e.g., column, mobile phase, flow rate). When coupled with a mass spectrometer (LC-MS), this technique provides both chromatographic separation and mass identification, making it a powerful tool for analysis.

V. Computational Chemistry and Theoretical Investigations of 1 Benzyl 1h Pyrrolo 2,3 C Pyridine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Benzyl-1H-pyrrolo[2,3-c]pyridine, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic nature. mdpi.com These studies typically involve calculating the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The electronic structure dictates the molecule's reactivity. For instance, the calculated locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the outcomes of chemical reactions. A quantum mechanical approach can be used to model the transition state structure in reactions involving benzyl (B1604629) derivatives, providing insights into substituent effects on reactivity. huji.ac.il In the context of synthesizing more complex polyheterocycles, QM calculations can help rationalize the regioselectivity of reactions like intramolecular arylation, where derivatives of this compound might serve as precursors. beilstein-journals.org

Table 1: Representative Quantum Mechanical Descriptors and Their Significance

DescriptorSignificanceTypical Application for this compound
HOMO Energy Indicates electron-donating ability; related to ionization potential.Predicting susceptibility to oxidation and sites for electrophilic attack.
LUMO Energy Indicates electron-accepting ability; related to electron affinity.Predicting sites for nucleophilic attack and susceptibility to reduction.
HOMO-LUMO Gap Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.Assessing the overall stability and electronic excitation properties of the molecule.
Electrostatic Potential (ESP) Map Visualizes charge distribution, identifying electron-rich (negative) and electron-poor (positive) regions.Predicting non-covalent interactions, such as hydrogen bonding and stacking interactions with other molecules or protein residues.

This table represents typical descriptors that would be calculated in a quantum mechanical study.

Conformational Analysis and Molecular Mechanics

The three-dimensional shape (conformation) of this compound is critical to its function, especially its ability to interact with biological macromolecules. Conformational analysis, often performed using molecular mechanics (MM) calculations, explores the potential energy surface of the molecule to identify stable, low-energy conformations.

For this compound, the primary focus of conformational analysis is the torsional angle between the benzyl group and the planar pyrrolo[2,3-c]pyridine core. By rotating this bond and calculating the energy at each step (a dihedral driver calculation), researchers can identify the most energetically favorable orientations of the phenyl ring. These studies show that the heterocyclic ring in similar structures often prefers a half-chair conformation where large substituents like phenyl rings are in a pseudo-equatorial position to minimize steric hindrance. nih.gov The results of these calculations are crucial for subsequent docking and QSAR studies, which require an accurate low-energy conformation as a starting point.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. youtube.comupc.edu This method is central to structure-based drug design. In studies involving related heterocyclic systems like pyrrolo[2,3-d]pyrimidines, docking is used to understand how these molecules fit into the active site of kinases, such as Janus Kinase 1 (JAK1) or Colony Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com

For this compound, a docking study would involve placing the molecule into the binding pocket of a chosen protein target. A scoring function then evaluates each potential binding pose, estimating the binding affinity based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. upc.edu The results can reveal key interactions, for example, hydrogen bonds between the pyridine (B92270) nitrogen or pyrrole (B145914) N-H group and amino acid residues, or hydrophobic interactions involving the benzyl group. nih.govrsc.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Kinase

Interacting ResidueInteraction TypePart of Ligand InvolvedDistance (Å)
LEU 959 Hydrogen BondPyrrole N-H2.1
GLU 957 Hydrogen BondPyridine N2.9
VAL 890 HydrophobicBenzyl Ring3.8
PHE 1047 π-π StackingPyrrolo[2,3-c]pyridine Core4.2
LYS 888 Cation-πBenzyl Ring4.5

This table is a hypothetical representation based on docking studies of similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives with JAK1, to illustrate the type of data generated. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. rutgers.edu Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. slideshare.net

To perform a QSAR study on this compound, a dataset of analogues with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values) would be required. The molecules are aligned, and for each one, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid. CoMSIA extends this by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Statistical methods are then used to create a model that relates the variations in these fields to the changes in activity. The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecule would likely increase or decrease activity. nih.gov

Table 3: Statistical Parameters for a Typical 3D-QSAR Model

ParameterDescriptionCoMFACoMSIA
Cross-validated correlation coefficient (leave-one-out). A measure of internal predictive ability.0.6630.628
r²_ncv Non-cross-validated correlation coefficient. A measure of the model's goodness of fit.0.9090.877
r²_pred Predictive correlation coefficient for an external test set. A measure of external predictive ability.0.7670.722
Components Number of principal components used in the model.56

This table shows representative statistical values from a 3D-QSAR study on HDAC1 inhibitors to illustrate the parameters used to validate a model's robustness and predictive power. nih.gov

Molecular Dynamics (MD) Simulations to Probe Dynamic Interactions

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of a ligand-protein complex and to refine the understanding of binding interactions. nih.gov

An MD simulation of the this compound-protein complex, obtained from docking, would be run for nanoseconds to microseconds. nih.gov The simulation would reveal how the ligand and protein adjust to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site. nih.gov Analysis of the simulation trajectory can provide metrics such as the Root Mean Square Deviation (RMSD) to assess conformational stability and the Solvent Accessible Surface Area (SASA) to measure changes in the complex's exposure to the solvent. mdpi.com

Free Energy Perturbation (FEP) Calculations for Relative Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies between two similar ligands. nih.gov It is based on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) through non-physical, "alchemical" transformations. vu.nl

In the context of lead optimization, FEP could be used to predict whether a proposed modification to this compound (e.g., adding a methyl group to the benzyl ring) would improve its binding affinity to a target protein. The method involves running separate MD simulations where Ligand A is gradually transformed into Ligand B, both in solution and when bound to the protein. ed.ac.uk While computationally intensive, FEP calculations can yield predictions with high accuracy (often within 1 kcal/mol of experimental values), making them a valuable tool for prioritizing which compounds to synthesize and test. nih.gov

Vi. Investigation of Biological Target Interactions and Mechanisms of Action for 1 Benzyl 1h Pyrrolo 2,3 C Pyridine Analogs

Kinase Inhibition Research

While direct studies on "1-benzyl-1H-pyrrolo[2,3-c]pyridine" as a kinase inhibitor are not extensively documented in the provided search results, significant research has been conducted on structurally related pyrrolopyridine and similar heterocyclic scaffolds. This research provides insights into the potential for this chemical family to interact with various kinases.

Maternal Embryonic Leucine Zipper Kinase (MELK)

Maternal Embryonic Leucine Zipper Kinase (MELK) is recognized as a promising target in cancer therapy, particularly in triple-negative breast cancer (TNBC), due to its role in promoting cancer stem-like cell maintenance and malignant transformation. nih.gov Inhibition of MELK has been shown to reduce invasiveness and reverse the epithelial-to-mesenchymal transition in TNBC cells. nih.gov While specific research on this compound analogs as MELK inhibitors is not available in the search results, the broader class of kinase inhibitors is being explored for MELK-targeted therapies. For instance, fragment-based drug design has led to the development of potent and selective MELK inhibitors suitable as chemical probes. nih.gov

Colony Stimulating Factor 1 Receptor Tyrosine Kinase (CSF1R)

The Colony Stimulating Factor 1 Receptor (CSF1R) is a key target in oncology due to its role in the differentiation and maintenance of tissue-resident macrophages. researchgate.net Research has focused on developing selective inhibitors of CSF1R. Although direct inhibition by this compound analogs is not specified, studies on related pyrrolo[2,3-d]pyrimidine derivatives have yielded potent CSF1R inhibitors. For example, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com This highlights the potential of the broader pyrrolopyrimidine scaffold in targeting CSF1R.

Fibroblast Growth Factor Receptor (FGFR)

The Fibroblast Growth Factor Receptor (FGFR) family is implicated in various cancers, making it an attractive target for therapeutic intervention. nih.gov Research into 1H-pyrrolo[2,3-b]pyridine derivatives has identified potent FGFR inhibitors. nih.gov One study led to the discovery of compound 4h , a pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov This demonstrates the potential of the pyrrolopyridine core in developing effective FGFR inhibitors. The research also highlighted that the 1H-pyrrolo[2,3-b]pyridine scaffold serves as a novel core with high ligand efficiency for FGFR inhibition. nih.gov

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1)

Serum/Glucocorticoid Regulated Kinase 1 (SGK1) is involved in various pathological conditions, including cancer and hypertension. nih.gov While direct inhibition by this compound is not detailed, research on related scaffolds has been productive. Specifically, 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid was identified as a lead SGK1 inhibitor. researchgate.netdrugbank.com This compound, however, faced challenges with metabolic stability, leading to further optimization efforts. researchgate.netdrugbank.com These studies underscore the potential of the pyrrolopyridine framework for developing SGK1 inhibitors.

Gastric H+/K+-ATPase Inhibition and Potassium-Competitive Acid Blocker (P-CAB) Research

A significant area of investigation for pyrrolo[2,3-c]pyridine derivatives is their role as inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. These compounds are explored as Potassium-Competitive Acid Blockers (P-CABs), a class of drugs that reversibly inhibit the proton pump and suppress gastric acid secretion. nih.gov

Research has led to the synthesis of a series of 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists. Through modifications at the N1, C5, and C7 positions of the 1H-pyrrolo[2,3-c]pyridine scaffold, potent inhibitors have been identified. For instance, compounds 14f and 14g from one study demonstrated significant inhibitory activity against H+/K+-ATPase with IC50 values of 28 nM and 29 nM, respectively. These findings suggest that the 1H-pyrrolo[2,3-c]pyridine scaffold is a promising foundation for the development of novel P-CABs.

Table of Investigated this compound Analogs and Related Compounds

Compound/Analog Target Key Findings
4h (a 1H-pyrrolo[2,3-b]pyridine derivative) FGFR1, FGFR2, FGFR3 Potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM, respectively. nih.gov
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid SGK1 Identified as a lead SGK1 inhibitor. researchgate.netdrugbank.com
N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CSF1R Highly potent inhibitor with low-nanomolar enzymatic activity. mdpi.com
14f (a 1H-pyrrolo[2,3-c]pyridine derivative) H+/K+-ATPase Potent acid pump antagonist with an IC50 of 28 nM.
14g (a 1H-pyrrolo[2,3-c]pyridine derivative) H+/K+-ATPase Potent acid pump antagonist with an IC50 of 29 nM.

Cannabinoid Receptor (CB1, CB2) Allosteric Modulation Studies

The cannabinoid receptor type 1 (CB1R), a G protein-coupled receptor (GPCR), is a key target for managing conditions like pain, obesity, and neurodegenerative disorders. nih.gov However, direct (orthosteric) activation of CB1R can lead to undesirable psychoactive effects. nih.govnih.gov Allosteric modulation, where a ligand binds to a secondary site on the receptor to modify the effect of the primary (orthosteric) ligand, presents a promising therapeutic strategy to fine-tune receptor signaling and avoid these side effects. nih.govunc.edu

Research into allosteric modulators for cannabinoid receptors has identified several compound classes. nih.gov While direct studies on this compound itself are not prominent in this area, structurally related compounds have been investigated. For instance, a compound identified as Org29647, or 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, was characterized as an allosteric modulator of the CB1 receptor. realmofcaring.org This compound, which shares a benzyl-pyrrolidinyl moiety, was found to enhance the binding of the CB1 receptor agonist [3H]CP 55,940 and slow its dissociation rate, which is characteristic of a positive allosteric modulator (PAM). realmofcaring.org However, it also acted as a noncompetitive inhibitor of the agonist's functional activity, a profile often termed a negative allosteric modulator (NAM). realmofcaring.org This dual activity highlights the complexity of allosteric modulation.

Studies on other related structures, such as pyridinyl-based derivatives, have also shown promise. The compound EC21a, N-[5-bromo-1,2-dihydro-1-(4′-fluorobenzyl)-4-methyl-2-oxo-pyridin-3yl] cycloheptanecarboxamide, was identified as a CB2 selective PAM. nih.gov These findings underscore the potential for pyridine-containing scaffolds to act as allosteric modulators of cannabinoid receptors, suggesting that the this compound core could be a valuable scaffold for developing novel modulators with refined therapeutic profiles. nih.govscispace.com

Dopamine (B1211576) D4 Receptor Antagonism Research

The dopamine D4 receptor, part of the D2-like family of dopamine receptors, is implicated in various neurological and psychiatric conditions, including schizophrenia and Parkinson's disease-related dyskinesias. nih.govnih.gov As such, it is a significant target for drug discovery. Research has identified analogs of the pyrrolopyridine scaffold as potent D4 receptor antagonists.

A key study focused on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are structurally related to the this compound class. nih.gov One standout compound, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for the D4 receptor with a Ki value of 2.1 nM. nih.gov This represented a 110-fold selectivity for the D4 receptor over the D2 receptor. nih.gov The research highlighted that the N-substituent on the pyrrolidinyl group plays a critical role in affinity and selectivity for dopamine receptor subtypes. nih.gov

Further research into 3- or 4-benzyloxypiperidine scaffolds also yielded potent D4 receptor antagonists. nih.gov This work aimed to improve upon earlier morpholine-based antagonists that had poor metabolic stability. nih.gov The findings from these studies demonstrate that the benzyl-substituted heterocyclic motif is a key pharmacophore for achieving high-affinity D4 receptor antagonism.

Table 1: Dopamine D4 Receptor Binding Affinity for Select Analogs
CompoundD4 Receptor Affinity (Ki, nM)Selectivity (D4 vs. D2)Source
(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)2.1110-fold nih.gov
3-fluorobenzyl analog (8a)205.9Selective vs D1-3,5 nih.gov
3,4-difluorophenyl analog (8b)169Selective vs D1-3,5 nih.gov
4-fluoro-3-methylbenzyl analog (8c)135Selective vs D1-3,5 nih.gov

Antimycobacterial Target Research (e.g., Cytochrome bc1 complex)

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel antimycobacterial agents with new mechanisms of action. One validated target in Mtb is the cytochrome bc1 complex (also known as the menaquinol (B15198786) cytochrome c oxidoreductase or QcrB), a crucial component of the electron transport chain responsible for cellular respiration. researchgate.netnih.gov

Research into pyrrolopyridine derivatives has identified potent antimycobacterial activity. Specifically, a series of Pyrrolo[3,4-c]pyridine-1,3(2H)-diones, structural isomers of the core topic, were identified through high-throughput screening. researchgate.net Optimization of a hit compound led to derivatives with nanomolar-level activity against Mtb. researchgate.net Genetic studies confirmed the mechanism of action: a M. tuberculosis strain with a deletion of the cytochrome bd oxidase (ΔcydKO) was hypersusceptible to these compounds, while a strain with a point mutation in the qcrB gene was resistant. researchgate.net This provides strong evidence that this class of compounds specifically inhibits the cytochrome bc1 complex. researchgate.net Further reviews of pyrrolo[3,4-c]pyridine derivatives have confirmed their investigation for antimycobacterial properties. mdpi.com

HIV-1 Integrase Enzyme Inhibition Research

The Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, making it a validated target for antiretroviral therapy. nih.govnih.govmdpi.com The development of inhibitors that can overcome resistance to existing drugs like raltegravir (B610414) is a critical goal.

A novel family of bicyclic hydroxy-1H-pyrrolopyridine-triones has been reported as effective HIV-1 integrase inhibitors. nih.govnih.gov These compounds, which feature a pyrrolo[3,4-c]pyridine core, demonstrated low micromolar inhibitory potencies in in-vitro assays. nih.gov Their mechanism involves selectively inhibiting the strand transfer (ST) reaction over the 3'-processing (3'-P) step of viral DNA integration. nih.govnih.gov A representative inhibitor from this class retained most of its potency against three major raltegravir-resistant mutant integrase enzymes (G140S/Q148H, Y143R, and N155H), indicating that this scaffold may be valuable for developing second-generation drugs to combat resistant HIV-1 strains. nih.gov

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition Studies

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD), a critical cofactor for cellular metabolism and DNA repair. nih.gov Because many tumors have high energy demands and rely on this pathway, NAMPT has emerged as a promising target for anticancer therapies. nih.govmdpi.com

Structure-based design has led to the identification of potent NAMPT inhibitors based on a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. nih.govresearchgate.net These urea-containing derivatives displayed improved aqueous solubility compared to earlier inhibitors. nih.gov One optimized compound exhibited a potent NAMPT IC50 value of 11 nM and an antiproliferative IC50 of 36 nM in the PC-3 cancer cell line. nih.gov The crystal structure of a related compound in complex with the NAMPT protein confirmed the binding mode. nih.gov Other related scaffolds, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have also been explored, with one analog showing an IC50 of 0.11 μM. nih.gov However, a challenge with some pyridine-containing NAMPT inhibitors has been off-target inhibition of the metabolic enzyme CYP2C9, an issue that researchers have sought to mitigate through structural modifications. nih.govresearchgate.net

Table 2: NAMPT Inhibitory Activity for Select Pyrrolopyridine Analogs
Compound ScaffoldInhibitory Concentration (IC50)Source
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (B33335) (Compound 18)11 nM nih.gov
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (Compound 29)10 nM nih.gov
N-(4-(1-benzoylpiperidin-4-yl)butyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide (3a)0.11 µM nih.gov

Broader Investigations into Modulatory Effects on Cellular Pathways (e.g., Apoptosis, Migration, Invasion)

Beyond direct enzyme or receptor inhibition, analogs of this compound have been investigated for their broader effects on cellular signaling pathways critical to disease, particularly in oncology.

Research on a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified them as potent inhibitors of the fibroblast growth factor receptor (FGFR). nih.gov Abnormal FGFR signaling is a driver in many cancers. nih.govrsc.org The lead compound from this series, 4h, not only inhibited FGFR1, 2, and 3 but also demonstrated significant downstream cellular effects. In vitro, it inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. nih.gov Furthermore, the compound was shown to significantly inhibit the migration and invasion of these cancer cells, two key processes in metastasis. nih.gov

Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) also investigated their effects on apoptosis. sci-hub.box The most effective compounds were shown to induce apoptosis in cancer cell lines harboring EGFR mutations, confirming that their cytotoxic effects were mediated through this programmed cell death pathway. sci-hub.box These studies show that the pyrrolopyridine core is a versatile scaffold for developing inhibitors that can modulate complex cellular behaviors like proliferation, apoptosis, and invasion by targeting key nodes in cellular signaling networks.

Elucidation of Specific Mechanism of Action Pathways

The specific mechanisms of action for these varied biological activities are rooted in the precise molecular interactions between the pyrrolopyridine analogs and their targets.

Vii. the Pyrrolo 2,3 C Pyridine Scaffold in Advanced Academic Drug Discovery Research

Role as a Privileged Scaffold in Medicinal Chemistry

Privileged structures are molecular frameworks that appear as recurring motifs in successful drugs and bioactive compounds, demonstrating an ability to interact with various protein targets. nih.gov Azaindoles are widely recognized as privileged structures in medicinal chemistry, largely due to their structural resemblance to the purine (B94841) core of adenine (B156593), a natural ligand for ATP-binding sites in many enzymes. nih.govnih.gov This mimicry makes them particularly effective as inhibitors of protein kinases, a major class of drug targets. nih.gov

The pyrrolo[2,3-c]pyridine scaffold, as a member of the azaindole family, is noted for its potential in developing new therapeutic agents. ontosight.ai Its fused heterocyclic system can be chemically modified to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai Research has highlighted the potential for derivatives of this scaffold to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties, making it a promising and versatile starting point for drug discovery programs. ontosight.ai The strategic placement of a nitrogen atom in the six-membered ring can favorably modulate physicochemical properties and molecular interactions compared to its indole (B1671886) counterpart. nih.gov For instance, 2-substituted-6-azaindoles have been developed as promising glucocorticoid receptor agonists for treating conditions like collagen-induced arthritis. nih.gov

Bioisosteric Replacement Strategies (e.g., Indole Bioisosteres)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one part of a molecule is substituted with a chemically different but functionally similar group to enhance potency, improve selectivity, or optimize pharmacokinetic properties. mdpi.com The pyrrolo[2,3-c]pyridine scaffold is a classic bioisostere of indole. nih.gov

The primary difference is the substitution of a carbon-hydrogen (CH) group in the indole's benzene (B151609) ring with a nitrogen atom. This seemingly minor change has significant consequences:

Modulation of Physicochemical Properties: The nitrogen atom introduces a hydrogen bond acceptor, which can form additional interactions with the biological target. nih.gov It also increases the polarity of the molecule, which can lead to improved aqueous solubility and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Fine-Tuning Target Binding: The alteration in electron distribution and hydrogen bonding potential allows for the fine-tuning of a compound's affinity and selectivity for its target. nih.gov In the context of kinase inhibition, the nitrogen atom can form crucial hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket, mimicking the interaction of adenine. nih.gov

Scaffold Hopping and Molecular Hybridization Approaches in Lead Optimization

Lead optimization often requires innovative approaches to discover compounds with superior properties. Two such strategies are scaffold hopping and molecular hybridization.

Scaffold Hopping involves replacing the central core of a known active compound with a structurally different scaffold while maintaining the original pharmacophoric groups. This can lead to new intellectual property and improved drug properties. Research on related azaindole isomers demonstrates this principle; for example, a pyrrolo[3,2-c]pyridine was developed as a deaza analogue of a pyrrolo[2,3-d]pyrimidine lead compound in the pursuit of potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. acs.org

Molecular Hybridization combines distinct pharmacophoric elements from two or more bioactive molecules into a single new hybrid compound. mdpi.com This approach aims to leverage the beneficial properties of each component to achieve enhanced activity or a dual-mode of action. A study on the related pyrrolo[2,3-d]pyrimidine scaffold successfully merged fragments from the marketed drug Pexidartinib to create novel and potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.comnih.govresearchgate.net This rational design strategy, supported by molecular docking, highlights how structural elements from known inhibitors can guide the development of improved drug candidates. nih.govresearchgate.net

These powerful techniques allow medicinal chemists to navigate beyond an initial lead series and explore novel chemical space around the pyrrolo[2,3-c]pyridine core.

Rational Design Principles for Novel Therapeutic Lead Compounds

The development of new drugs based on the pyrrolo[2,3-c]pyridine scaffold relies heavily on rational design principles, guided by an understanding of structure-activity relationships (SAR). SAR studies involve systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity.

For instance, research on the isomeric pyrrolo[3,2-c]pyridine scaffold as FMS kinase inhibitors revealed key SAR insights. nih.gov It was found that adding a benzamido moiety at position 4 of the nucleus was more potent than the corresponding primary amino analogues, likely due to the additional group occupying a hydrophobic pocket or forming an extra hydrogen bond. nih.gov Further optimization of substituents on the terminal phenyl ring led to compound 1r , which was 3.2 times more potent than the original lead compound. nih.gov

Table 1: Structure-Activity Relationship of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors nih.gov This table shows data for the isomeric pyrrolo[3,2-c]pyridine scaffold to illustrate the principles of rational design.

CompoundStructure (Modification on Terminal Ring)FMS Kinase IC₅₀ (nM)
KIST101029 (Lead)4'-methoxy-3'-(trifluoromethyl)phenyl96
1e3',5'-bis(trifluoromethyl)phenyl60
1r4'-morpholino-3'-(trifluoromethyl)phenyl30

Molecular modeling, such as docking studies, is an indispensable tool in this process. It allows scientists to visualize and predict how a designed molecule will bind to its target protein, helping to rationalize observed SAR and guide the synthesis of new, more effective compounds. tandfonline.com

Strategies for Improving Ligand Efficiency and Lipophilic Efficiency in Drug Design

In modern drug discovery, potency alone is not enough. Ligand efficiency (LE) and lipophilic efficiency (LipE) are critical metrics used to assess the quality of lead compounds.

Ligand Efficiency (LE) measures the binding energy per heavy atom, rewarding compounds that achieve high potency with a lower molecular weight.

Lipophilic Efficiency (LipE) relates potency to lipophilicity (logP), favoring compounds that are potent but not excessively greasy, as high lipophilicity is often linked to poor solubility and toxicity.

Optimizing these parameters is a key goal during lead optimization. Strategies include making modifications that enhance binding affinity without significantly increasing the molecule's size or lipophilicity. For example, in the development of LRRK2 inhibitors based on a related pyrrolo[2,3-d]pyrimidine scaffold, researchers made targeted modifications to improve these efficiencies. acs.org The introduction of a 2-amino group on the scaffold provided a vector for further elaboration, ultimately leading to compounds with improved LE values. acs.org

Table 2: Efficiency Metrics for Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-c]pyridine LRRK2 Inhibitors acs.org This table includes data for related scaffolds to illustrate the application of efficiency metrics in drug design.

CompoundScaffoldLRRK2 G2019S cKᵢ (nM)Ligand Efficiency (LE)
18Pyrrolo[2,3-d]pyrimidine0.60.61
24Pyrrolo[3,2-c]pyridine20.63
25Pyrrolo[2,3-d]pyrimidine130.54

By focusing on these efficiency metrics, medicinal chemists can guide their synthetic efforts toward developing lead compounds that are not only potent but also possess the drug-like properties necessary for successful clinical development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-benzyl-1H-pyrrolo[2,3-c]pyridine and its derivatives?

  • Methodological Answer : The compound can be synthesized via gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrrole-2-carboxamides, which enables regioselective cyclization to form the fused pyrrolo-pyridine core . Alternative routes include nucleophilic substitution reactions for benzylation, as described in patents for pyrrolo[2,3-c]pyridine derivatives . Key steps involve optimizing solvent polarity (e.g., dioxane) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR, HRMS, and X-ray crystallography. For example, ¹H NMR coupling constants (e.g., J = 4.7 Hz for pyrrole-proton interactions) and NOESY correlations resolve positional ambiguities in the fused ring system . HRMS analysis (e.g., m/z 171.0123 for [M+H]⁺) validates molecular weight . X-ray diffraction studies provide definitive bond-length and angle data, as demonstrated in charge density analyses of related pyrrolopyridines .

Q. What in vitro assays are suitable for evaluating proton pump inhibition activity?

  • Methodological Answer : Use gastric H⁺/K⁺-ATPase inhibition assays with pig gastric vesicles. Measure IC₅₀ values via luminal pH changes, as reported for pyrrolo[2,3-c]pyridine derivatives with reversible inhibition profiles . Include omeprazole as a positive control and validate reversibility through washout experiments.

Advanced Research Questions

Q. How do electronic and steric effects influence the biological activity of 1-benzyl-substituted derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents on the benzyl group. For example, electron-withdrawing groups (e.g., -NO₂) enhance proton pump inhibition by stabilizing the sulfenamide intermediate . Computational modeling (DFT at BLYP level) predicts HOMO-LUMO gaps (e.g., 3.59 eV), correlating with kinetic stability and activity . Validate predictions using in vitro dose-response assays.

Q. How can conflicting data on synthetic yields be resolved when scaling up reactions?

  • Methodological Answer : Analyze reaction scalability using design of experiments (DoE). For instance, fluorination via Balz-Schiemann reactions may show reduced yields at >10 mmol due to byproduct formation; mitigate this by optimizing stoichiometry (e.g., 1.5 eq. Selectfluor®) and temperature (70°C for 12 hours) . Use HPLC tracking to identify intermediates and adjust purification protocols (e.g., gradient column chromatography with DCM/EA) .

Q. What computational tools are effective for analyzing charge density distribution in this compound?

  • Methodological Answer : Employ multipole refinement of high-resolution X-ray data (100 K) using the Hansen-Coppens formalism. Calculate bond critical points (BCPs) and Laplacian values (e.g., −19.20 e Å⁻⁵ for C–C bonds) to confirm covalent character . Pair with DFT calculations (BLYP functional) to map electrostatic potential surfaces and identify reactive sites for functionalization.

Q. How can synergistic effects between 1-benzyl derivatives and chemotherapeutics be quantified?

  • Methodological Answer : Use Chou-Talalay combination index (CI) assays. For example, co-administer 3f (a pyrrolo[2,3-b]pyridine derivative) with paclitaxel in DMPM cell lines. Measure apoptosis via caspase-3 activation and survivin downregulation. A CI < 1 indicates synergy, as observed in reduced tumor volume (58–75%) in xenograft models .

Data Analysis & Experimental Design

Q. What strategies validate the reversibility of proton pump inhibition in vivo?

  • Methodological Answer : Conduct washout experiments in animal models (e.g., rats) and monitor gastric pH recovery over 24 hours. Compare with irreversible inhibitors (e.g., omeprazole) using telemetric pH monitoring. Histological analysis of parietal cells post-treatment confirms absence of irreversible damage .

Q. How to resolve discrepancies in NMR data for regioisomeric derivatives?

  • Methodological Answer : Use 2D NMR techniques (¹H-¹³C HMBC, NOESY) to differentiate isomers. For example, HMBC correlations between H-2 and C-6 in pyrrolo[2,3-c]pyridine vs. H-3 and C-5 in pyrrolo[3,2-c]pyridine resolve positional ambiguity . Pair with X-ray crystallography for unambiguous assignment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.